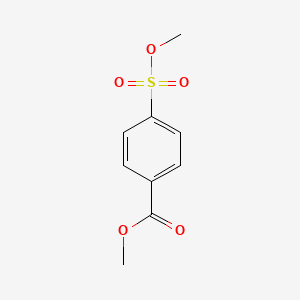

Methyl 4-(methoxysulfonyl)benzoate

CAS No.: 1089304-12-0

Cat. No.: VC5613016

Molecular Formula: C9H10O5S

Molecular Weight: 230.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1089304-12-0 |

|---|---|

| Molecular Formula | C9H10O5S |

| Molecular Weight | 230.23 |

| IUPAC Name | methyl 4-methoxysulfonylbenzoate |

| Standard InChI | InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3 |

| Standard InChI Key | ASYRHZUZCWYCBO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC |

Introduction

Structural and Physicochemical Characteristics

Molecular Identity

Methyl 4-(methylsulfonyl)benzoate features a benzoate ester core substituted at the para position with a methylsulfonyl group. Key identifiers include:

The methylsulfonyl group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, 2H, J = 8.4 Hz, Ar-H), 7.74 (d, 2H, J = 8.4 Hz, Ar-H), 3.95 (s, 3H, OCH₃), 3.13 (s, 3H, SO₂CH₃) .

Synthetic Methodologies

Direct Sulfonation-Esterification

Zhu and Ma (2005) developed a two-step route starting from 4-methylbenzoic acid:

-

Sulfonation: Treatment with methanesulfonic anhydride in dichloromethane yields 4-(methylsulfonyl)benzoic acid .

-

Esterification: Reaction with methanol under acidic conditions (H₂SO₄ catalyst) produces the methyl ester (78% yield) .

Palladium-Catalyzed Coupling

Beaulieu et al. (2004) leveraged cross-coupling chemistry:

-

Suzuki-Miyaura coupling of 4-bromo-3-(methylsulfonyl)benzoate with methylboronic acid using Pd(PPh₃)₄ achieves 80% yield . This method avoids harsh sulfonation conditions, favoring functionalized substrates.

Patent-Scale Synthesis

CN107652247B describes a novel route for derivatives of methyl 4-(methylsulfonyl)benzoate as intermediates in herbicide synthesis :

-

Sulfhydrylation: Hargemann ethyl ester reacts with sulfur-containing compounds (e.g., NaSH).

-

Aromatization: Catalyzed by Cu(OAc)₂, forming the sulfone moiety.

-

Oxidation: H₂O₂/CH₃COOH system finalizes the methylsulfonyl group .

Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at the meta position relative to the sulfone group. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(methylsulfonyl)benzoate, a precursor to agrochemicals .

Nucleophilic Displacement

The methylsulfonyl group acts as a leaving group in SNAr reactions. Treatment with amines (e.g., piperidine) in DMF at 120°C substitutes the sulfone with amine functionalities, enabling access to bioactive molecules .

Pharmaceutical Intermediates

This compound is critical in synthesizing kinase inhibitors and anti-inflammatory agents. Its methyl ester group facilitates hydrolysis to carboxylic acids under basic conditions, a common step in prodrug activation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume